molecular formula C6F13I B1584492 Perfluorohexyl iodide CAS No. 355-43-1

Perfluorohexyl iodide

Cat. No. B1584492
CAS RN: 355-43-1
M. Wt: 445.95 g/mol
InChI Key: BULLJMKUVKYZDJ-UHFFFAOYSA-N
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Description

Perfluorohexyl iodide is a chemical compound with the formula CF3(CF2)5I . It forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction, yielding a poly (α-olefin) with fluorinated side chains .


Synthesis Analysis

Perfluorohexyl iodide has been used in the Rose Bengal-photocatalyzed perfluorohexylation of olefins, alkynes, and electron-rich aromatic compounds in water . The radical addition of perfluorohexyl iodide to vinyl acetate, using azo-bis(isobutyronitrile) (AIBN) as an initiator, has also been investigated .


Molecular Structure Analysis

The molecular structure of Perfluorohexyl iodide is represented by the formula CF3(CF2)5I . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

Perfluorohexyl iodide forms 1:1 complexes with a variety of hydrogen-bond acceptors . It has been grafted onto the isocitronellene/propene copolymer by radical reaction .


Physical And Chemical Properties Analysis

Perfluorohexyl iodide is a liquid at room temperature . It has a refractive index of 1.329 and a density of 2.063 g/mL at 25 °C . Its boiling point is 117 °C .

Scientific Research Applications

Halogen Bonding and Electrostatic Interactions

  • Non-Covalent Interactions: Perfluorohexyl iodide forms complexes with hydrogen-bond acceptors, providing insights into halogen bonding, hydrogen bonding, desolvation, and electrostatics of non-covalent interactions (Cabot & Hunter, 2009).

Synthesis and Characterization of Novel Compounds

  • Methacryloyl Monomers: It's used as a raw material in preparing methacryloyl monomers with aromatic rings and perfluorocarbon side chains, leading to new materials with specific properties (Wang Ming-gang, 2012).
  • Polymerization Studies: Perfluorohexyl iodide plays a role in the formation of 3-(perfluorohexyl)prop-1-ene and related compounds under varying reaction conditions, contributing to material science and polymer chemistry (Napoli & Bertani, 2001).

Reactivity in Organic Synthesis

  • Reactivity with Amides and Esters: The compound reacts with N,N-disubstituted amides or ethyl formate to produce perfluorinated carbonyl compounds, demonstrating its efficacy in organic synthesis (Benefice-Malouet & Commeyras, 1995).

Application in Emulsion and Surface Studies

  • Perfluorocarbon Emulsions: In biomedical and pharmaceutical research, perfluorohexyl iodide is utilized in water emulsions stabilized by phospholipids. This has implications for drug delivery systems and medical imaging (Vleeschauwer & Meeren, 1998).

Role in Chemical Reactions

  • Sulfinatodehalogenation Reactions: The compound's role in sulfinatodehalogenation reactions offers insights into solvent effects and reaction conditions, enhancing understanding of reaction mechanisms (Wu & Chen, 2010).
  • Polymerization in Supercritical CO2: It's used to control molecular weight in vinylidene fluoride polymerizations, contributing to the field of polymer science (Beuermann & Imran-ul-haq, 2007).

Electrochemical Studies

  • Reduction on Mercury: The electrochemical reduction behavior of perfluorohexyl iodide on mercury electrodes offers insights into electrochemistry and material science (Calas, Moreau, & Commeyras, 1977).

Safety And Hazards

Perfluorohexyl iodide should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047566
Record name Perfluoro-1-iodohexane
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Molecular Weight

445.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
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Product Name

Perfluorohexyl iodide

CAS RN

355-43-1
Record name Perfluorohexyl iodide
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Record name Perfluoro-1-iodohexane
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Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-
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Record name Perfluoro-1-iodohexane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane
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Record name PERFLUORO-1-IODOHEXANE
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Synthesis routes and methods I

Procedure details

44.6 g. of C6F13I and 12 g. of ethyl carbonate are dissolved in 30 ml. of DMSO and added slowly to a dispersion of 18 g. of zinc-copper couple in 40 ml. of DMSO. At the end of the addition, which lasts 3 hours, the reaction mixture is centrifuged and by decanting a yellow liquid is obtained and identified by comparison of NMR and infrared spectra with that of a sample of C6F13COOC2H5 prepared by esterification of the acid, C6F13COOH, obtained by reaction of C6F13I and of CO2.
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Synthesis routes and methods II

Procedure details

Perfluoroheptanoic acid 9.5 g (0.026 mole), iodine 4.0 g (0.016 mole) and Freon 113 (500 ml) were mixed and treated with approximately 33% fluorine diluted with nitrogen until the color due to iodine disappeared. The mixture was washed with water containing a small amount of sodium thiosulfite and dried over magnesium sulfate. 1.5 g (13% yield) of perfluorohexyl iodide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexyl iodide
Reactant of Route 2
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Perfluorohexyl iodide
Reactant of Route 3
Perfluorohexyl iodide
Reactant of Route 4
Perfluorohexyl iodide
Reactant of Route 5
Perfluorohexyl iodide
Reactant of Route 6
Perfluorohexyl iodide

Citations

For This Compound
606
Citations
M Napoli, C Fraccaro, L Conte, GP Gambaretto… - Journal of fluorine …, 1992 - Elsevier
The radical addition of perfluorohexyl iodide to vinyl acetate to give an iodine-containing adduct has been studied under different conditions in order to define their influence on the …
Number of citations: 18 www.sciencedirect.com
JH Lee, BM Tabibi, DH Humes, WR Weaver - Optics communications, 1990 - Elsevier
… We conclude from these results that perfluorohexyl iodide n-C6F13I, is a more convenient, alternative lasant to the widely used perfluoropropyl iodide n-C3F7I for photodissociation …
Number of citations: 7 www.sciencedirect.com
S Benefice-Malouet, A Commeyras - Journal of Fluorine Chemistry, 1995 - Elsevier
The reactivity of perfluorohexyl iodide with N,N-disubstituted amides or ethyl formate as solvents and reactants, in the presence of a zinc-copper metal couple and radical initiator, has …
Number of citations: 6 www.sciencedirect.com
M Napoli, R Bertani - Journal of Fluorine Chemistry, 2001 - Elsevier
… The experimental results obtained from this study on the reaction of perfluorohexyl iodide with allyl chloride demonstrate that in the first step of this reaction the excess of allyl chloride is …
Number of citations: 5 www.sciencedirect.com
AV Kolotaev, DS Khachatryan - Tetrahedron Letters, 2018 - Elsevier
It is shown for the first time that the Wurtz reaction can be realized by the action of an organic substance (triphenylphosphine) on an alkyl halide (perfluoroalkyl iodide) without the use of …
Number of citations: 3 www.sciencedirect.com
PM Murphy, CS Baldwin, RC Buck - Journal of Fluorine Chemistry, 2012 - Elsevier
… Wu used sodium bisulfite or sodium sulfite in aqueous DMF to react perfluorohexyl iodide with 4-pentenoic acid. Free-radical addition to the carbon–carbon double bond, followed by …
Number of citations: 56 www.sciencedirect.com
II Roslan, GK Chuah, S Jaenicke - European Journal of …, 2017 - Wiley Online Library
… We also employed CBrCl 3 and perfluorohexyl iodide for the … using CBrCl 3 or perfluorohexyl iodide for the cascade … of phenylacetylenes by using perfluorohexyl iodide. This work …
KT Lim, J Park, TK Son, DJ Shin, SH Jin… - Molecular Crystals and …, 2019 - Taylor & Francis
… The 1:1 mixture of 2-ethynylpyridine and perfluorohexyl iodide in DMF was reacted in heated oil bath (80 C). As the polymerization reaction proceeded, the color of reaction mixture was …
Number of citations: 4 www.tandfonline.com
J Sepio, RL Soulen - Journal of fluorine chemistry, 1984 - Elsevier
A three-step high yield synthesis of various 1,3-bis(2-hydroxyhexafluoro- 2-propyl)-5-(perfluoro-n-alkyl)benzenes is described. Significant improvements in the iodination and perfluoro-…
Number of citations: 25 www.sciencedirect.com
M Yoshida, M Ohkoshi, T Muraoka… - Bulletin of the …, 2002 - journal.csj.jp
… When a solution of perfluorohexyl iodide and styrene in benzene in the presence of tributyltin hydride was irradiated using a metal halide lamp in a Pyrex tube under an O2 atmosphere, …
Number of citations: 20 www.journal.csj.jp

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